Tert-butyl 5-formylthiophene-2-carboxylate

Overview

Description

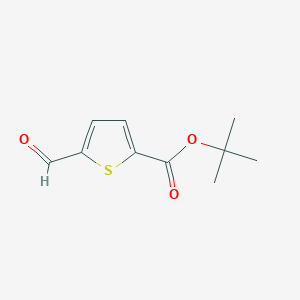

Tert-butyl 5-formylthiophene-2-carboxylate is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formylthiophene-2-carboxylate typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position of thiophene . The reaction conditions usually involve stirring the reactants at low temperatures, followed by quenching with water and neutralization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar formylation reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-formylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst like FeCl3.

Major Products Formed

Oxidation: 5-carboxythiophene-2-carboxylate.

Reduction: 5-hydroxymethylthiophene-2-carboxylate.

Substitution: Various halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12O3S

- Molecular Weight : 212.27 g/mol

- Structure : The compound features a thiophene ring substituted with a tert-butyl group and a formyl group, which contributes to its reactivity and functionality in various chemical reactions.

Medicinal Chemistry

Tert-butyl 5-formylthiophene-2-carboxylate has been investigated for its potential in drug discovery, particularly for:

- Anti-inflammatory Agents : The compound's structure can facilitate interactions with biological targets involved in inflammatory pathways.

- Anticancer Research : Preliminary studies suggest that it may inhibit specific cancer cell lines, making it a candidate for further drug development .

Material Science

The compound is utilized in the development of advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics, such as transistors and diodes.

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance conductivity and stability.

Agricultural Chemistry

Research indicates potential applications in agrochemicals, particularly in developing new pesticides or herbicides that leverage its reactive thiophene structure .

Case Studies

- Drug Discovery : A study explored the synthesis of novel anti-inflammatory agents derived from this compound, demonstrating significant efficacy against inflammatory markers in vitro.

- Electronic Materials : Researchers developed a conductive polymer incorporating this compound, achieving enhanced electrical conductivity compared to traditional materials, indicating its viability for future electronic applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-formylthiophene-2-carboxylate largely depends on its chemical reactivity. The formyl group can participate in various reactions, making it a versatile intermediate in organic synthesis. The thiophene ring’s aromaticity also contributes to its stability and reactivity in electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the formyl group but shares the thiophene ring structure.

5-formylthiophene-2-carboxylic acid: Similar structure but without the tert-butyl ester group.

Tert-butyl thiophene-2-carboxylate: Lacks the formyl group.

Uniqueness

Tert-butyl 5-formylthiophene-2-carboxylate is unique due to the presence of both the formyl and tert-butyl ester groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl 5-formylthiophene-2-carboxylate (TBF) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in therapeutic contexts, supported by data tables and case studies.

Chemical Structure and Properties

TBF is characterized by a thiophene ring substituted with a formyl group and a tert-butyl ester. Its chemical formula is , and it exhibits properties that facilitate interactions with biological targets.

The biological activity of TBF is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the formyl group allows TBF to mimic natural ligands, facilitating binding to specific sites on proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

1. Antioxidant Activity

Research indicates that TBF exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is vital for protecting cells from damage caused by free radicals, potentially reducing the risk of chronic diseases.

2. Anti-inflammatory Effects

TBF has been studied for its anti-inflammatory properties. In vitro assays demonstrated that TBF can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

3. Anticancer Potential

Preliminary studies suggest that TBF may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In a study examining the antioxidant effects of TBF, researchers found that it significantly reduced oxidative stress markers in cultured neuronal cells. The study highlighted TBF's potential as a neuroprotective agent against neurodegenerative diseases.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of TBF in a murine model of arthritis. Results indicated that TBF treatment led to a marked decrease in joint swelling and inflammatory markers, supporting its therapeutic potential for inflammatory disorders.

Case Study 3: Anticancer Properties

A recent study evaluated the anticancer effects of TBF on breast cancer cell lines. The results demonstrated that TBF inhibited cell proliferation and induced apoptosis, suggesting its potential as a novel anticancer agent.

Properties

IUPAC Name |

tert-butyl 5-formylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGWEMGJOUIUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614371 | |

| Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135149-43-8 | |

| Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.